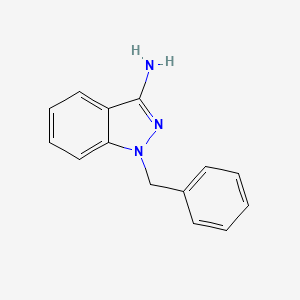
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Vue d'ensemble
Description
The compound 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively due to their potential therapeutic applications, including analgesic and antibacterial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of suitable precursors. For instance, the synthesis of related compounds such as 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one has been achieved by condensing 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by a reaction with hydrazine hydrate to produce novel quinazolin-4-ones . Although the specific synthesis route for 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is not detailed in the provided papers, similar synthetic strategies could be applied, involving key intermediates and subsequent cyclization or amination reactions .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further substituted with various functional groups that influence the compound's biological activity. Infrared (IR), Nuclear Magnetic Resonance (1H and 13C NMR), Gas Chromatography Mass Spectrometry (GC-MS), and Elemental analysis are commonly used techniques to confirm the structure of synthesized compounds . These analytical methods provide detailed information about the molecular framework and the nature of substituents attached to the quinazolinone nucleus.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, the presence of an amino group can facilitate further derivatization, such as the formation of amide analogues, as seen in the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl) amides . The reactivity of the chloro group also allows for substitution reactions, which can be exploited to introduce new pharmacophores or to modify the compound's physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of chloro and methyl groups, as well as other substituents like the thiazolyl moiety, can affect the compound's solubility, stability, and overall reactivity. The IR spectra can reveal functional group vibrations, such as C-O stretches, which are indicative of the compound's chemical nature . The pharmacological properties, such as analgesic and antibacterial activities, are also a direct result of the compound's chemical structure, as these properties are often evaluated in vivo using models like acetic acid-induced writhing in mice .
Propriétés
IUPAC Name |
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-15-10-6-8(13)2-3-9(10)11(17)16(7)12-14-4-5-18-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOUGXWXWQAGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396734 | |
| Record name | 6H-377S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone | |
CAS RN |
338794-10-8 | |
| Record name | 6H-377S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)



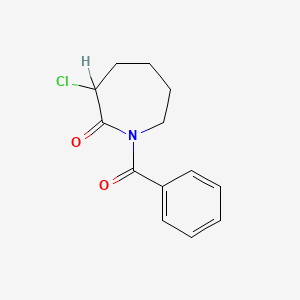
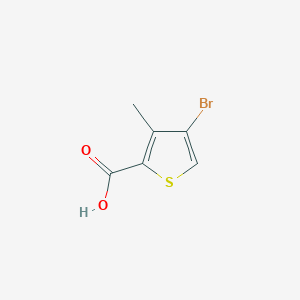


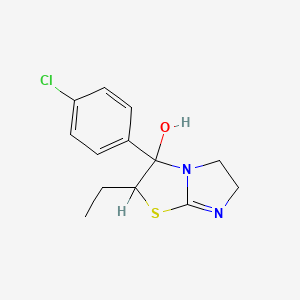

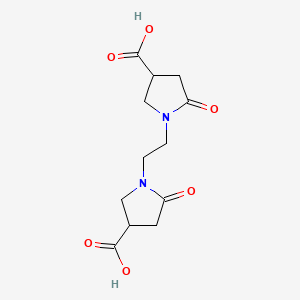
![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)
